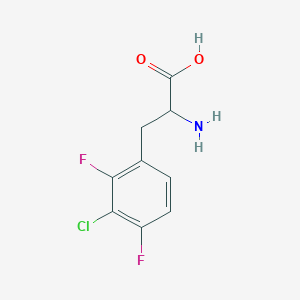
3-Cloro-2,4-difluoro-DL-fenilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-difluoro-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Aplicaciones Científicas De Investigación
3-Chloro-2,4-difluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein function.
Medicine: Investigated for its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 3-Chloro-2,4-difluoro-DL-phenylalanine may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,4-difluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4-difluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- 3-Chloro-2-fluoro-DL-phenylalanine
- 2,3-Difluoro-DL-phenylalanine
- 4-Chloro-DL-phenylalanine
Comparison: 3-Chloro-2,4-difluoro-DL-phenylalanine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. For example, the presence of multiple halogen atoms can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)


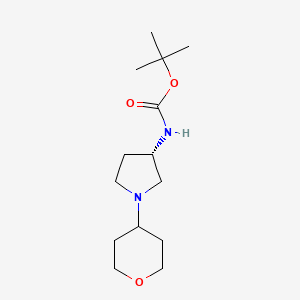
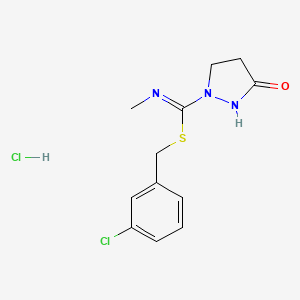
![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2353923.png)
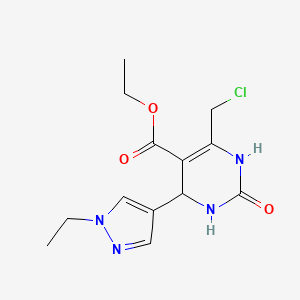
![methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate](/img/structure/B2353926.png)
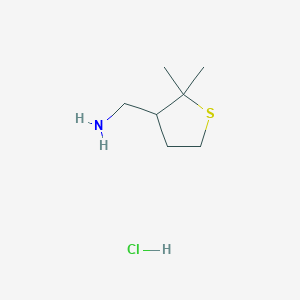
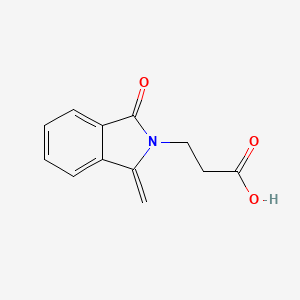
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
